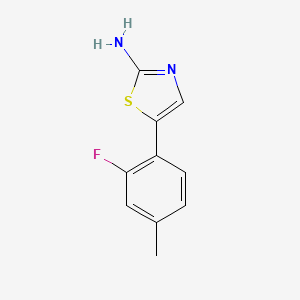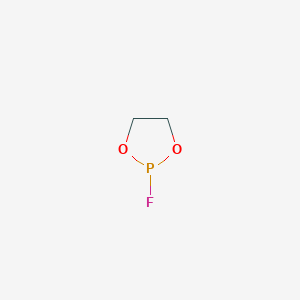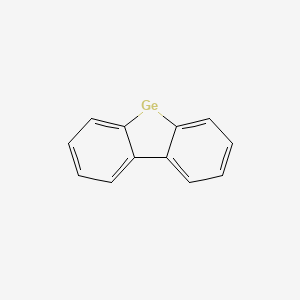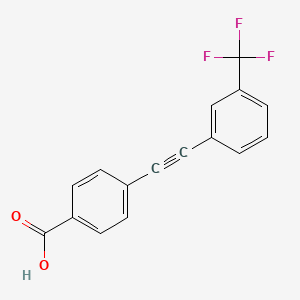
(2-oxo-3,4-diphenylchromen-7-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-oxo-3,4-diphenylchromen-7-yl) acetate is a chemical compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound is characterized by the presence of a chromen ring system substituted with phenyl groups and an acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-3,4-diphenylchromen-7-yl) acetate typically involves the condensation of 3,4-diphenylchromen-2-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-oxo-3,4-diphenylchromen-7-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-oxo-3,4-diphenylchromen-7-yl) acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2-oxo-3,4-diphenylchromen-7-yl) acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (2-oxo-3-phenylchromen-7-yl) acetate
- (2-oxo-4-phenylchromen-7-yl) acetate
- (2-oxo-3,4-diphenylchromen-7-yl) benzoate
Uniqueness
(2-oxo-3,4-diphenylchromen-7-yl) acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and an acetate moiety enhances its stability and reactivity compared to similar compounds.
Propiedades
Número CAS |
1508-89-0 |
|---|---|
Fórmula molecular |
C23H16O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(2-oxo-3,4-diphenylchromen-7-yl) acetate |
InChI |
InChI=1S/C23H16O4/c1-15(24)26-18-12-13-19-20(14-18)27-23(25)22(17-10-6-3-7-11-17)21(19)16-8-4-2-5-9-16/h2-14H,1H3 |
Clave InChI |
FQQDPAQRLJYOJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)


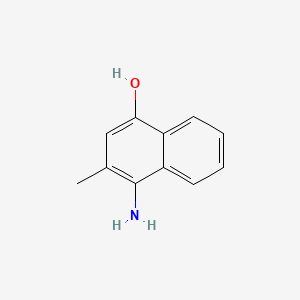


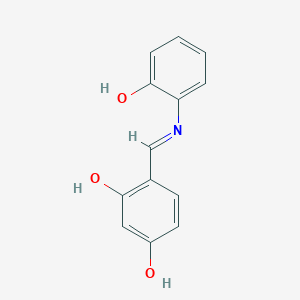
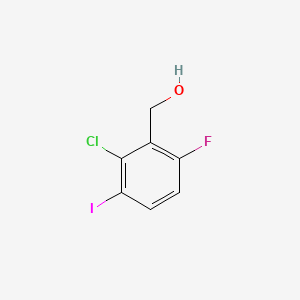
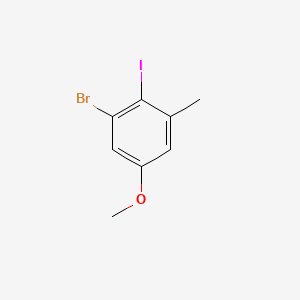
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
